molecular formula C16H20N4O3 B2804092 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone CAS No. 2034409-45-3

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Cat. No. B2804092
CAS RN: 2034409-45-3
M. Wt: 316.361
InChI Key: GOVZJGMIAKWZGW-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone is a chemical compound with potential applications in scientific research. This compound has gained attention in recent years due to its unique structure and potential biological activity.

Scientific Research Applications

a. Antimicrobial Activity: Imidazole-based compounds exhibit antibacterial, antifungal, and antiviral properties. Researchers have synthesized various derivatives with potent antimicrobial effects . These compounds could potentially serve as novel antibiotics or antiviral agents.

b. Anticancer Potential: Certain imidazole derivatives demonstrate antitumor activity. Although specific studies on our compound are scarce, it’s worth exploring its potential in cancer therapy. Further research is needed to elucidate its mechanism of action and efficacy.

c. Anti-Inflammatory Agents: Imidazoles have anti-inflammatory properties, making them relevant for conditions like rheumatoid arthritis. Investigating our compound’s anti-inflammatory effects could yield valuable insights.

d. Antioxidant Properties: The presence of imidazole rings often correlates with antioxidant activity. Our compound might contribute to cellular protection against oxidative stress.

Organic Synthesis and Click Chemistry

The 1,2,3-triazole ring is a key player in click chemistry:

a. Click Reactions: Our compound’s triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These “click” reactions enable efficient chemical synthesis and bioconjugation.

b. Bioorthogonal Chemistry: Triazoles are bioorthogonal, meaning they react selectively without interfering with biological systems. Researchers use them for labeling biomolecules and studying cellular processes.

properties

IUPAC Name

[4-(2-methoxyethoxy)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-22-10-11-23-15-4-2-13(3-5-15)16(21)19-9-6-14(12-19)20-17-7-8-18-20/h2-5,7-8,14H,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZJGMIAKWZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

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